1-Methyl-2-pyrrolidineethanol

Description

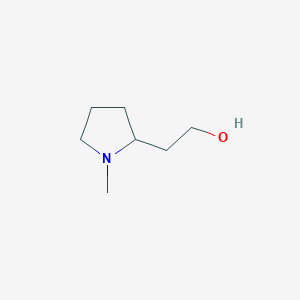

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrrolidin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-5-2-3-7(8)4-6-9/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVMBPXFPFAECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985827 | |

| Record name | 2-(1-Methylpyrrolidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67004-64-2 | |

| Record name | 1-Methyl-2-pyrrolidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67004-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-pyrrolidineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067004642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Methylpyrrolidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-2-pyrrolidine)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-2-PYRROLIDINEETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46PY6SCZ39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 1-Methyl-2-pyrrolidineethanol (CAS: 67004-64-2)

This technical guide provides a comprehensive overview of 1-Methyl-2-pyrrolidineethanol (CAS: 67004-64-2), a key intermediate in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical and physical properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a clear yellow to brownish liquid.[1] It is miscible with water and stable under normal laboratory conditions.[2]

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 67004-64-2 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | 2-(1-methylpyrrolidin-2-yl)ethanol |

| Synonyms | 2-(2-Hydroxyethyl)-1-methylpyrrolidine, N-methyl-2-(2-hydroxyethyl)pyrrolidine |

| SMILES | CN1CCCC1CCO |

| InChI Key | FYVMBPXFPFAECB-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value |

| Appearance | Clear yellow to brownish liquid |

| Boiling Point | 110-112 °C at 14 mmHg |

| Density | 0.951 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4713 |

| Flash Point | 84 °C (closed cup) |

| Water Solubility | Miscible |

| pKa (Predicted) | 15.03 ± 0.10 |

Applications in Drug Development

This compound is a significant building block in the pharmaceutical industry.[1] Its primary application is as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a known impurity and intermediate in the production of Clemastine, an antihistamine.[3][4][5] Beyond its role as a synthetic intermediate, it has also been used as a solvent and stabilizer in pharmaceutical formulations and as a humectant and viscosity regulator in personal care products.[2]

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves the reduction of methyl 1-methylpyrrolidine-2-acetate.

Protocol: Reduction of Methyl 1-methylpyrrolidine-2-acetate

This protocol is adapted from a general procedure and outlines the synthesis of N-methyl-2-(2-hydroxyethyl)pyrrolidine.[1]

Materials:

-

Methyl 1-methylpyrrolidine-2-acetate (5.0 g)

-

Methanol (50 mL)

-

Sodium borohydride (NaBH₄) (2.0 g)

-

Ethyl acetate (50 mL)

-

Water (50 mL)

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask, dissolve 5.0 g of methyl 1-methylpyrrolidine-2-acetate in 50 mL of methanol.

-

Slowly add 2.0 g of sodium borohydride to the solution.

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

After the reaction is complete, remove the methanol by rotary evaporation under reduced pressure.

-

To the residue, add 50 mL of ethyl acetate and 50 mL of water.

-

Transfer the mixture to a separatory funnel, shake well, and allow the layers to separate.

-

Collect the organic layer and wash it with a saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the organic solvent under reduced pressure to yield the final product, N-methyl-2-(2-hydroxyethyl)pyrrolidine, as a colorless liquid (yield: 3.5 g).[1]

Safety Information

This compound is classified as harmful if swallowed and causes skin irritation and serious eye damage.[6][7] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage |

Visualized Logical Relationships

The following diagrams illustrate the logical flow of the synthesis of this compound and its subsequent use as a key intermediate in the synthesis of the antihistamine, Clemastine.

References

- 1. This compound | 67004-64-2 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. allmpus.com [allmpus.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | C7H15NO | CID 93363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

IUPAC name for 1-Methyl-2-pyrrolidineethanol.

An In-depth Technical Guide to 2-(1-methylpyrrolidin-2-yl)ethanol

This technical guide provides a comprehensive overview of 2-(1-methylpyrrolidin-2-yl)ethanol, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity and Properties

The formal IUPAC name for 1-Methyl-2-pyrrolidineethanol is 2-(1-methylpyrrolidin-2-yl)ethanol [1][2][]. It is also known by several synonyms, including N-methyl-2-(2-hydroxyethyl)pyrrolidine and 2-(n-methylpyrrolidin-2-yl)ethanol[1]. This compound is a valuable building block in the synthesis of various pharmaceutical compounds[4].

Chemical Identifiers

| Identifier | Value |

| CAS Number | 67004-64-2[1][5] |

| Molecular Formula | C7H15NO[1][2][5] |

| Molecular Weight | 129.20 g/mol [1][2][5] |

| InChI | InChI=1S/C7H15NO/c1-8-5-2-3-7(8)4-6-9/h7,9H,2-6H2,1H3[1][] |

| Canonical SMILES | CN1CCCC1CCO[1][] |

Physicochemical Properties

A summary of the key physicochemical properties of 2-(1-methylpyrrolidin-2-yl)ethanol is presented below.

| Property | Value |

| Appearance | Clear yellow to brownish liquid[6] |

| Density | 1.0 ± 0.1 g/cm³[5] |

| Boiling Point | 214.0 ± 0.0 °C at 760 mmHg[5] |

| Flash Point | 84.4 ± 0.0 °C[5] |

| Water Solubility | Miscible[2] |

| LogP | 0.08[5] |

| Refractive Index | 1.469[5] |

| pKa | 15.03 ± 0.10 (Predicted)[2] |

Synthesis of 2-(1-methylpyrrolidin-2-yl)ethanol

Several synthetic routes for 2-(1-methylpyrrolidin-2-yl)ethanol have been reported. The following sections detail some of the established experimental protocols.

Synthesis via Reduction of Methyl 1-methylpyrrolidine-2-acetate

A common method involves the reduction of a carboxylate precursor.

Experimental Protocol:

-

Weigh 5.0 g of methyl 1-methylpyrrolidine-2-acetate and place it in a round-bottomed flask.

-

Add 50 mL of methanol to dissolve the starting material.[6]

-

Slowly add 2.0 g of sodium borohydride (NaBH4) to the solution.[6]

-

Heat the reaction mixture to reflux and maintain for 12 hours.[6]

-

After the reaction is complete, remove the methanol by rotary evaporation under reduced pressure.[6]

-

To the residue, add 50 mL of ethyl acetate and 50 mL of water.[6]

-

Transfer the mixture to a separatory funnel, shake well, and allow the layers to separate.

-

Collect the organic layer and wash it with saturated saline solution.[6]

-

Dry the organic layer with anhydrous sodium sulfate.[6]

-

Filter to remove the desiccant and concentrate the organic solvent under reduced pressure to obtain the final product as a colorless liquid.[6]

Alternative Synthesis Methods

Research has explored other synthetic pathways, including:

-

Lithium aluminum hydride reduction of ethyl ecgoninate : This was reported as a preferred procedure in one study.[7]

-

Reaction of Δ-pyrrylmagnesium bromide with ethylene oxide : This is followed by catalytic reduction and N-methylation, though it has been noted to produce poor yields.[7]

-

N-methylation of 2-pyrrolidineethanol : This involves the preparation of the precursor through the reaction of methyl ethyl β-ketoadipate.[7]

Applications in Drug Development

2-(1-methylpyrrolidin-2-yl)ethanol is a crucial intermediate in the pharmaceutical industry[4][6]. Its chemical structure makes it a valuable precursor for a variety of pharmaceutical compounds[4].

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a key building block in the synthesis of several APIs. Notable examples include its use in the production of aripiprazole hydrochloride, a medication for mental health disorders, and chlorpheniramine, used to treat allergic conditions[4]. It is also used in the synthesis of Clemastine, an antihistamine[6][7].

Research and Development

In laboratory settings, researchers utilize 2-(1-methylpyrrolidin-2-yl)ethanol for the exploration and development of new therapeutic agents[4]. Its high purity is essential for ensuring the accuracy and reproducibility of research and development efforts[4].

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the signaling pathways directly modulated by 2-(1-methylpyrrolidin-2-yl)ethanol. Its primary role described in the literature is that of a chemical intermediate in the synthesis of pharmacologically active molecules. The biological activity and mechanism of action would be characteristic of the final API it is used to synthesize.

Analytical Methods

While specific analytical protocols for 2-(1-methylpyrrolidin-2-yl)ethanol are not extensively detailed in the provided results, a general workflow for the analysis of a related compound, N-methyl-2-pyrrolidone (NMP), in a biological matrix using HPLC-MS/MS can be adapted. This provides a framework for developing a quantitative analytical method.

Experimental Protocol Outline (based on NMP analysis):

-

Sample Preparation : An internal standard (e.g., a deuterated version of the analyte) is added to the sample (e.g., bovine liver)[8].

-

Extraction : The analyte is extracted from the matrix using organic solvents such as methanol and acetonitrile[8].

-

Dilution : The extract is diluted to an appropriate concentration for analysis[8].

-

Chromatographic Separation : The diluted extract is injected into a high-performance liquid chromatography (HPLC) system, typically with a hydrophobic column, to separate the analyte from other components[8].

-

Detection and Quantitation : The analyte is detected using tandem mass spectrometry (MS/MS) with positive electrospray ionization. Quantitation is achieved by creating an external standard calibration curve of the peak area ratio of the analyte to the internal standard versus concentration[8].

-

Confirmation : The identity of the analyte is confirmed by monitoring multiple precursor-to-product ion transitions and comparing their ratios to those of a known standard[8].

Safety and Handling

2-(1-methylpyrrolidin-2-yl)ethanol is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage[1][9]. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical[9]. It should be stored in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition[].

References

- 1. This compound | C7H15NO | CID 93363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CAS#:67004-64-2 | Chemsrc [chemsrc.com]

- 6. This compound | 67004-64-2 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fda.gov [fda.gov]

- 9. chemicalbook.com [chemicalbook.com]

Molecular structure and formula of 1-Methyl-2-pyrrolidineethanol.

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-pyrrolidineethanol is a heterocyclic compound featuring a pyrrolidine ring substituted with a methyl group at the nitrogen atom and an ethanol group at the second carbon. It is a colorless to pale yellow liquid with a mild odor.[1] This compound is recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the antihistamine Clemastine. It is also known as Clemastine Impurity 4 in pharmacopeial contexts. Beyond its pharmaceutical applications, it finds use as a solvent and stabilizer in various chemical formulations.[2]

Molecular Structure and Formula

The molecular structure of this compound is characterized by a five-membered saturated pyrrolidine ring. A methyl group is attached to the nitrogen atom (position 1), and a 2-hydroxyethyl group is attached to the carbon atom at position 2.

Molecular Formula: C₇H₁₅NO[3][4]

IUPAC Name: 2-(1-methylpyrrolidin-2-yl)ethanol[4]

Canonical SMILES: CN1CCCC1CCO[4]

InChI Key: FYVMBPXFPFAECB-UHFFFAOYSA-N[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 129.20 g/mol | [4] |

| Appearance | Clear yellow to brownish liquid | [3] |

| Boiling Point | 110-112 °C at 14 mmHg | [3] |

| Density | 0.951 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4713 | [3] |

| Flash Point | 84 °C (closed cup) | |

| Water Solubility | Miscible | [1] |

| pKa (Predicted) | 15.03 ± 0.10 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound has been approached through various methods. A general and widely referenced method involves the reduction of a pyrrolidine-2-acetate derivative.

Experimental Protocol: Reduction of Methyl 1-methylpyrrolidine-2-acetate

This protocol describes the synthesis of this compound via the reduction of methyl 1-methylpyrrolidine-2-acetate using sodium borohydride.[3]

Materials:

-

Methyl 1-methylpyrrolidine-2-acetate (5.0 g)

-

Methanol (50 mL)

-

Sodium borohydride (NaBH₄) (2.0 g)

-

Ethyl acetate (50 mL)

-

Water (50 mL)

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask, dissolve 5.0 g of methyl 1-methylpyrrolidine-2-acetate in 50 mL of methanol.[3]

-

Slowly add 2.0 g of sodium borohydride to the solution.[3]

-

Heat the reaction mixture to reflux and maintain for 12 hours.[3]

-

After the reaction is complete, remove the methanol by rotary evaporation under reduced pressure.[3]

-

To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water.[3]

-

Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.[3]

-

Collect the organic layer and wash it with saturated saline solution.[3]

-

Dry the organic layer over anhydrous sodium sulfate.[3]

-

Filter to remove the desiccant and concentrate the organic solvent under reduced pressure to yield the final product, N-methyl-2-(2-hydroxyethyl)pyrrolidine (this compound), as a colorless liquid. The expected yield is approximately 3.5 g.[3]

Logical Workflow for the Synthesis of this compound:

Biological Activity and Signaling Pathways

Current scientific literature does not indicate significant intrinsic biological activity or well-defined signaling pathways for this compound itself. Its primary relevance in a biological context is as a crucial building block for the synthesis of pharmacologically active molecules. For instance, its structure forms a core component of Clemastine, an H1 histamine receptor antagonist. Therefore, its "biological effect" is indirect, enabling the creation of compounds that do interact with specific biological targets. There is no evidence to suggest that this compound directly modulates any signaling pathways in a manner relevant to drug action.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a valuable chemical intermediate with a well-defined molecular structure and established physicochemical properties. The synthetic protocol provided offers a reliable method for its preparation in a laboratory setting. While it does not exhibit significant direct biological activity, its role as a precursor to important pharmaceuticals underscores its importance in drug development and organic synthesis. Further research into novel applications of this compound could be a potential area of exploration.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 3. This compound | 67004-64-2 [chemicalbook.com]

- 4. This compound | C7H15NO | CID 93363 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Methyl-2-pyrrolidineethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key synthetic routes for 1-Methyl-2-pyrrolidineethanol, an important pharmaceutical intermediate.[1][2] The document details the primary starting materials, experimental protocols, and quantitative data for the most common and effective methods of synthesis.

Synthesis via Reduction of Ethyl Ecgoninate

This route is considered a preferred and efficient method for the synthesis of this compound, primarily utilizing the reduction of ethyl ecgoninate with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3] The key starting materials for the formation of the intermediate, ethyl ecgoninate, are diethyl d-hydromuconate and methylamine.[3]

Experimental Protocol

Step 1: Synthesis of Ethyl Ecgoninate

-

A solution of diethyl d-hydromuconate is prepared in a suitable solvent.

-

An aqueous solution of methylamine is added to the solution of diethyl d-hydromuconate.

-

The reaction mixture is stirred and heated.

-

After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield ethyl ecgoninate.[3]

Step 2: Reduction of Ethyl Ecgoninate to this compound

-

A solution of ethyl ecgoninate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at a controlled temperature.

-

The reaction mixture is then refluxed for a specified period.

-

After cooling, the excess lithium aluminum hydride is quenched by the careful addition of water, followed by an aqueous solution of sodium hydroxide.

-

The resulting precipitate is filtered off and washed with ether.

-

The combined ether filtrates are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed by evaporation, and the resulting crude this compound is purified by vacuum distillation.[3]

Quantitative Data

| Parameter | Value | Reference |

| Ethyl Ecgoninate Yield | 63% | [3] |

| This compound Yield | 72% | [3] |

| Purity of this compound | Not specified | |

| Boiling Point of Ethyl Ecgoninate | 164-184 °C (21 mm Hg) | [3] |

| Boiling Point of this compound | 101-104 °C (21 mm Hg) | [3] |

Reaction Workflow

Synthesis via Reduction of Methyl 1-methylpyrrolidine-2-acetate

This synthetic route employs the reduction of a methyl ester, methyl 1-methylpyrrolidine-2-acetate, using sodium borohydride (NaBH₄), a milder reducing agent compared to LiAlH₄.[1]

Experimental Protocol

-

Methyl 1-methylpyrrolidine-2-acetate is dissolved in methanol in a round-bottomed flask.

-

Sodium borohydride is slowly added to the solution.

-

The reaction mixture is heated to reflux and maintained for 12 hours.

-

After the reaction is complete, methanol is removed by rotary evaporation under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with saturated saline, and dried over anhydrous sodium sulfate.

-

The solvent is concentrated under reduced pressure to yield this compound as a colorless liquid.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 5.0 g of Methyl 1-methylpyrrolidine-2-acetate | [1] |

| Reducing Agent | 2.0 g of Sodium Borohydride | [1] |

| Solvent | 50 mL of Methanol | [1] |

| Reaction Time | 12 hours | [1] |

| Product Yield | 3.5 g | [1] |

Reaction Workflow

Synthesis from N-Pyrrylmagnesium Bromide and Ethylene Oxide

This method represents an early reported synthesis of this compound. It involves the formation of 2-pyrroleethanol as an intermediate, which is then subjected to catalytic reduction and N-methylation. However, this route is noted for its poor yields, making it less practical for large-scale preparations.[3]

Experimental Protocol

Step 1: Synthesis of 2-Pyrroleethanol

-

N-pyrrylmagnesium bromide is prepared by the reaction of pyrrole with a Grignard reagent.

-

This is then reacted with ethylene oxide to form 2-pyrroleethanol.[3]

Step 2: Catalytic Reduction to 2-Pyrrolidineethanol

-

2-Pyrroleethanol is subjected to catalytic reduction using a platinum oxide (PtO₂) catalyst under a hydrogen atmosphere.[3]

Step 3: N-methylation to this compound

-

2-Pyrrolidineethanol is N-methylated using formaldehyde in a sealed tube at elevated temperatures (110°-120°C).[3]

Quantitative Data

Quantitative data for this multi-step synthesis is reported to be poor, and specific yields for each step are not detailed in the primary reference, which discourages its use for large-scale synthesis.[3]

Reaction Workflow

References

Unlocking a New Frontier in Pharmaceutical Research: The Potential of 1-Methyl-2-pyrrolidineethanol and its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-pyrrolidineethanol, a pyrrolidine derivative, is emerging from its role as a mere solvent and synthetic intermediate to become a molecule of significant interest in pharmaceutical research. While traditionally utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs), recent investigations into its derivatives have unveiled a promising potential for the development of novel therapeutics. This technical guide delves into the core pharmaceutical applications of this compound, with a particular focus on the potent anticholinergic activity exhibited by its ester derivatives. We will explore its synthesis, mechanism of action, and provide detailed experimental protocols for its evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in pharmaceutical research. This clear, yellowish-brown liquid is miscible with water and possesses a molecular structure that makes it an excellent starting point for chemical modifications.[1]

| Property | Value | Reference |

| CAS Number | 67004-64-2 | [2] |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [2] |

| Boiling Point | 110-112 °C at 14 mmHg | [2] |

| Density | 0.951 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4713 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One common and effective method involves the reduction of methyl 1-methylpyrrolidine-2-acetate.

Experimental Protocol: Synthesis via Reduction

Materials:

-

Methyl 1-methylpyrrolidine-2-acetate

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve 5.0 g of methyl 1-methylpyrrolidine-2-acetate in 50 mL of methanol in a round-bottom flask.

-

Slowly add 2.0 g of NaBH₄ to the solution.

-

Heat the mixture to reflux and maintain for 12 hours.

-

After the reaction is complete, remove the methanol by rotary evaporation under reduced pressure.

-

To the residue, add 50 mL of ethyl acetate and 50 mL of water.

-

Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the organic layer and wash it with saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the desiccant and concentrate the organic solvent under reduced pressure to obtain this compound as a colorless liquid.

Core Application: A Scaffold for Potent Anticholinergic Agents

The most significant potential of this compound in pharmaceutical research lies in its use as a scaffold for the development of anticholinergic drugs. Esters of 1-alkyl-2-hydroxyalkylpyrrolidines have demonstrated considerable anti-acetylcholine activity.[3]

The Benzilate Ester of this compound: A Promising Candidate

Research has highlighted that the benzilic acid ester of this compound, and more specifically its methiodide salt, is a highly potent anticholinergic agent, with activity comparable to that of atropine.[3] This finding positions this derivative as a strong candidate for further investigation in conditions where muscarinic receptor antagonism is desired, such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.

Mechanism of Action: Muscarinic Receptor Antagonism

The anticholinergic effects of these derivatives are mediated through competitive antagonism of acetylcholine at muscarinic receptors. By blocking these receptors, they inhibit the effects of parasympathetic nerve stimulation. The diagram below illustrates this mechanism.

Caption: Mechanism of anticholinergic action.

Synthesis of (1-Methylpyrrolidin-2-yl)methyl Benzilate

The potent benzilate ester can be synthesized from this compound via transesterification with methyl benzilate.

Experimental Protocol: Transesterification

Materials:

-

This compound

-

Methyl benzilate

-

n-Heptane

-

Sodium methoxide (catalyst)

-

Reaction flask with a distillation head

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a reaction flask equipped with a distillation head and magnetic stirrer, combine this compound and a molar excess of methyl benzilate in n-heptane.

-

Add a catalytic amount of sodium methoxide.

-

Heat the mixture to reflux. The methanol formed during the reaction will be removed by distillation, driving the equilibrium towards the product.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and neutralize the catalyst with a weak acid.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain (1-Methylpyrrolidin-2-yl)methyl benzilate.

Evaluation of Anticholinergic Activity

The anticholinergic potency of this compound derivatives can be quantified using in vitro pharmacological assays. The guinea pig ileum contraction assay is a classic and reliable method for determining the pA₂ value, a measure of the antagonist's affinity for the receptor.

Experimental Protocol: Guinea Pig Ileum Contraction Assay

Materials:

-

Isolated guinea pig ileum segment

-

Organ bath with Tyrode's solution (or similar physiological salt solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂

-

Isotonic transducer and data acquisition system

-

Acetylcholine (agonist)

-

(1-Methylpyrrolidin-2-yl)methyl benzilate (antagonist)

-

Atropine (positive control)

Procedure:

-

Tissue Preparation: A segment of guinea pig ileum is suspended in the organ bath containing Tyrode's solution. One end is attached to a fixed point, and the other to an isotonic transducer to measure muscle contractions. The tissue is allowed to equilibrate for at least 30 minutes.

-

Agonist Dose-Response Curve: A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting muscle contraction.

-

Antagonist Incubation: The tissue is washed and allowed to return to baseline. A known concentration of the antagonist ((1-Methylpyrrolidin-2-yl)methyl benzilate) is added to the bath and incubated for a set period (e.g., 20-30 minutes).

-

Shifted Agonist Dose-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for acetylcholine is generated.

-

Data Analysis: The dose ratio (the ratio of the EC₅₀ of acetylcholine in the presence and absence of the antagonist) is calculated. This is repeated for at least three different concentrations of the antagonist.

-

Schild Plot and pA₂ Determination: A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA₂ value.

Caption: Workflow for pA₂ determination.

Quantitative Data Summary

| Compound | Target | Potency | pA₂ of Atropine (Reference) |

| (1-Methylpyrrolidin-2-yl)methyl benzilate methiodide | Muscarinic Acetylcholine Receptors | As potent as atropine[3] | ~8.9 (on guinea pig ileum) |

Conclusion

This compound represents a versatile and promising scaffold for the development of new pharmaceutical agents. The significant anticholinergic activity of its ester derivatives, particularly the benzilate ester, warrants further investigation. This technical guide provides a foundational understanding of the synthesis, mechanism of action, and evaluation of these compounds, offering a valuable resource to researchers aiming to explore this exciting area of medicinal chemistry. The development of selective muscarinic antagonists derived from this compound could lead to new and improved treatments for a range of debilitating conditions.

References

An In-depth Technical Guide to the Solubility of 1-Methyl-2-pyrrolidineethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-2-pyrrolidineethanol in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to determine solubility through established experimental protocols.

Introduction to this compound

This compound, with the CAS number 2831-56-3, is a chemical compound used as an intermediate in various chemical syntheses. Understanding its solubility is crucial for its application in reaction chemistry, formulation development, and purification processes. Structurally, it is a pyrrolidine derivative containing a primary alcohol functional group, which influences its polarity and solubility behavior.

Qualitative Solubility Profile

Based on available chemical information, this compound is described as being soluble and miscible with water.[1] This high affinity for water is attributed to the presence of the hydroxyl group and the nitrogen atom in the pyrrolidine ring, both of which can participate in hydrogen bonding.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common laboratory solvents. Therefore, the following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Classification | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Water | Polar Protic | Miscible | ||

| Methanol | Polar Protic | |||

| Ethanol | Polar Protic | |||

| Acetone | Polar Aprotic | |||

| Ethyl Acetate | Polar Aprotic | |||

| Dichloromethane | Polar Aprotic | |||

| Toluene | Nonpolar | |||

| Hexane | Nonpolar |

Experimental Protocols for Solubility Determination

Researchers can employ the following established methods to determine the solubility of this compound.

4.1. Protocol for Qualitative Assessment of Miscibility

This method provides a rapid determination of whether the compound is miscible, partially miscible, or immiscible in a given solvent.

-

Materials:

-

This compound

-

Solvent of interest

-

Calibrated pipettes or graduated cylinders

-

Small, clear glass vials or test tubes with closures

-

Vortex mixer (optional)

-

-

Procedure:

-

Add a known volume (e.g., 1 mL) of the solvent to a clean, dry vial.

-

Add an equal volume of this compound to the same vial.

-

Securely close the vial and agitate it by inverting it several times or by using a vortex mixer for 30 seconds.

-

Allow the mixture to stand at a controlled temperature and observe for the formation of a single phase or multiple layers.

-

-

Interpretation of Results:

-

Miscible: A single, clear, and homogenous liquid phase is observed.

-

Immiscible: Two distinct liquid layers are present.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

4.2. Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol determines the solubility by creating a saturated solution and then quantifying the amount of dissolved solute.

-

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials

-

-

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container. The excess solid ensures that a saturated solution is formed.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed vial to remove any undissolved solute.

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the solute is obtained.

-

Weigh the vial with the dried solute.

-

-

Calculation:

-

Mass of dissolved solute = (Weight of vial + dried solute) - (Weight of empty vial)

-

Mass of solvent = (Weight of vial + saturated solution) - (Weight of vial + dried solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of this compound.

References

Stability and Storage of 1-Methyl-2-pyrrolidineethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Methyl-2-pyrrolidineethanol (CAS No. 67004-64-2). The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. This document outlines general stability information, potential degradation pathways, and detailed experimental protocols for forced degradation studies, which are essential for developing stability-indicating analytical methods and ensuring the quality of pharmaceutical preparations.

General Stability and Storage Recommendations

This compound is generally considered stable under normal laboratory conditions.[1] However, to ensure its long-term integrity, specific storage and handling procedures should be followed.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Source(s) |

| Storage Temperature | 2-8°C is recommended for long-term storage.[1] For shorter periods, storage in a cool, dry, and well-ventilated area away from heat and ignition sources is advised. | [1][2] |

| Light Exposure | Store in the dark or in an amber-colored, tightly sealed container to protect from light. | [1] |

| Atmosphere | Keep the container tightly closed to prevent exposure to moisture and air. | [2] |

| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids. | [2] |

| Container Type | Use well-sealed glass bottles or appropriate plastic containers. |

Potential Degradation Pathways

While specific degradation kinetic studies for this compound are not extensively available in the public domain, based on its chemical structure (a tertiary amine and a primary alcohol), the following degradation pathways can be anticipated under stress conditions:

-

Oxidation: The tertiary amine is susceptible to oxidation, potentially leading to the formation of an N-oxide. The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid.

-

Acid/Base Hydrolysis: Although generally stable, extreme pH conditions could potentially lead to ring-opening of the pyrrolidine ring, though this is less likely under typical laboratory conditions.

-

Thermal Degradation: At elevated temperatures, decomposition may occur, leading to various breakdown products.

-

Photodegradation: Exposure to UV or visible light may induce degradation, a common pathway for many organic molecules.

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.

Caption: Workflow for assessing the chemical stability of this compound.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3][4][5] The goal is to achieve 5-20% degradation of the drug substance.[4] The following are detailed, yet general, protocols that can be adapted for this compound.

General Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

-

Control Samples: A sample protected from stress (e.g., stored at 2-8°C in the dark) should be analyzed alongside the stressed samples.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Incubate the mixture at 60°C.

-

Withdraw samples at 0, 2, 4, 8, and 24 hours.

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Incubate the mixture at 60°C.

-

Withdraw samples at 0, 2, 4, 8, and 24 hours.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

-

Neutral Hydrolysis:

-

Mix the stock solution with an equal volume of purified water.

-

Incubate the mixture at 60°C.

-

Withdraw samples at 0, 2, 4, 8, and 24 hours.

-

Oxidative Degradation

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Keep the mixture at room temperature.

-

Withdraw samples at 0, 2, 4, 8, and 24 hours.

Thermal Degradation

-

Transfer an aliquot of the stock solution into a sealed vial.

-

Place the vial in a temperature-controlled oven at 80°C.

-

Withdraw samples at 0, 24, 48, and 72 hours.

-

For solid-state thermal stability, store the neat compound at 80°C and sample at the same time points by preparing solutions for analysis.

Photolytic Degradation

-

Expose a thin layer of the solid compound or a solution in a quartz cuvette to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

Analyze the samples after the exposure period.

Illustrative Stability Data

The following tables present hypothetical quantitative data to illustrate the expected outcomes of forced degradation studies. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.

Table 2: Hypothetical Hydrolytic Degradation of this compound at 60°C

| Time (hours) | % Degradation (0.1 M HCl) | % Degradation (0.1 M NaOH) | % Degradation (Water) |

| 0 | 0.0 | 0.0 | 0.0 |

| 2 | 1.2 | 2.5 | < 0.1 |

| 4 | 2.5 | 5.1 | < 0.1 |

| 8 | 5.1 | 10.3 | 0.2 |

| 24 | 15.8 | 28.7 | 0.5 |

Table 3: Hypothetical Oxidative, Thermal, and Photolytic Degradation

| Stress Condition | Duration | % Degradation |

| 3% H₂O₂ at RT | 24 hours | 8.2 |

| 80°C (in solution) | 72 hours | 12.5 |

| 80°C (solid state) | 72 hours | 3.1 |

| Photolytic (ICH Q1B) | - | 6.7 |

Conclusion

This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under forced conditions such as strong acid, strong base, oxidation, high temperature, and exposure to light. For critical applications, it is imperative to conduct specific stability studies under the conditions relevant to its intended use. The experimental protocols and illustrative data provided in this guide serve as a comprehensive resource for researchers and scientists to design and execute such studies, ensuring the quality and reliability of their work.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Material Safety Data Sheet (MSDS) for 1-Methyl-2-pyrrolidineethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety and handling information for 1-Methyl-2-pyrrolidineethanol (CAS No. 67004-64-2). The following sections summarize critical data from its Material Safety Data Sheet (MSDS), offering essential information for laboratory and drug development settings.

Section 1: Chemical Identification and Physical Properties

This compound is a heterocyclic compound utilized as a pharmaceutical intermediate.[1] It is also known by several synonyms, including 2-(2-Hydroxyethyl)-1-methylpyrrolidine and N-methyl-2-(2-hydroxyethyl)pyrrolidine.[2][3]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 67004-64-2 | [4] |

| Molecular Formula | C7H15NO | [4] |

| Molecular Weight | 129.20 g/mol | [4] |

| Appearance | Clear yellow to brownish liquid | [1][5] |

| Boiling Point | 110-112 °C at 14 mmHg | [1] |

| Density | 0.951 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4713 | [1] |

| Flash Point | 84 °C (183.2 °F) - closed cup | |

| Solubility | Miscible with water | [5] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel should be aware of its potential health effects and handle it accordingly.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][5] |

| Skin Irritation | 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage[4][5] |

Pictograms:

Corrosion, Exclamation mark

Signal Word: Danger[4]

Section 3: Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[2] However, some acute toxicity data is available.

Table 3: Acute Toxicity Data

| Route | Species | Value |

| Oral | Rat | LD50: 1800 mg/kg[2] |

No data is available for carcinogenicity, mutagenicity, or reproductive toxicity.[2]

Section 4: Handling, Storage, and Personal Protection

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Experimental Protocol for Safe Handling:

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[2]

-

Hand Protection: Handle with compatible chemical-resistant gloves. Inspect gloves prior to use and use a proper glove removal technique.[2]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.

-

-

Hygiene Measures: Wash hands thoroughly after handling and before breaks.[2] Do not eat, drink, or smoke in the work area.[5]

-

Storage: Store in a cool, dry, and well-ventilated place.[] Keep the container tightly closed and upright to prevent leakage.[2] Keep away from heat, sparks, and open flames.[6] It is hygroscopic and should be stored under an inert gas.[6]

Section 5: First Aid and Emergency Procedures

In the event of exposure, follow these first-aid measures and seek medical attention.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |

| In Case of Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |

| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |

| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Unsuitable Extinguishing Media: Do NOT use a water jet.[2]

-

Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx).[2]

Visualizations

The following diagrams illustrate key informational workflows related to the Material Safety Data Sheet for this compound.

Caption: Workflow for Safely Accessing and Utilizing MSDS Information.

Caption: Key Sections of the this compound MSDS.

References

Methodological & Application

Application Notes and Protocols: 1-Methyl-2-pyrrolidineethanol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-pyrrolidineethanol is a valuable and versatile chiral building block in organic synthesis, primarily utilized in the pharmaceutical industry. Its structure, featuring a pyrrolidine ring, a tertiary amine, and a primary alcohol, provides multiple reactive sites for the construction of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various compounds, including its conversion into key intermediates for the preparation of pharmaceuticals and its potential application in the development of chiral ligands.

Physicochemical Properties and Safety Information

This compound is a clear yellow to brownish liquid with a boiling point of 110-112 °C at 14 mmHg and a density of 0.951 g/mL at 25 °C.[1][2] It is essential to handle this compound with appropriate safety precautions, as it is harmful if swallowed and can cause skin and serious eye irritation.[1][2]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 67004-64-2 | [1][2] |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1][2] |

| Boiling Point | 110-112 °C / 14 mmHg | [1][2] |

| Density | 0.951 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.4713 | [1][2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of methyl 1-methylpyrrolidine-2-acetate.

Experimental Protocol:

Scheme 1: Synthesis of this compound

Caption: Synthesis of this compound.

Materials:

-

Methyl 1-methylpyrrolidine-2-acetate (5.0 g)

-

Sodium borohydride (NaBH₄) (2.0 g)

-

Methanol (50 mL)

-

Ethyl acetate (50 mL)

-

Water (50 mL)

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask, dissolve 5.0 g of methyl 1-methylpyrrolidine-2-acetate in 50 mL of methanol.

-

Slowly add 2.0 g of sodium borohydride to the solution.

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

After completion of the reaction, remove the methanol by rotary evaporation under reduced pressure.

-

To the residue, add 50 mL of ethyl acetate and 50 mL of water.

-

Transfer the mixture to a separatory funnel, shake well, and separate the organic layer.

-

Wash the organic layer with saturated saline solution and dry over anhydrous sodium sulfate.

-

Filter to remove the desiccant and concentrate the organic solvent under reduced pressure to obtain the product.

Quantitative Data:

Table 2: Synthesis of this compound

| Reactant | Moles | Product | Yield | Purity |

| Methyl 1-methylpyrrolidine-2-acetate | 0.035 | This compound | 3.5 g (77%) | Colorless liquid |

Applications as a Building Block

This compound serves as a precursor for various pharmaceutical agents and other functional molecules. Key transformations involve the functionalization of its hydroxyl group.

Synthesis of a Benzilate Ester for Antispasmodic Screening

The hydroxyl group of this compound can be esterified to produce compounds with potential pharmacological activity.

Experimental Protocol:

Scheme 2: Synthesis of 2-(1-Methylpyrrolidin-2-yl)ethyl benzilate

Caption: Synthesis of a benzilate ester derivative.

Materials:

-

This compound (6.5 g, 0.05 mole)

-

Methyl benzilate (12.1 g, 0.05 mole)

-

A small piece of freshly-cut sodium

-

n-Heptane (100 mL)

Procedure:

-

Combine this compound, methyl benzilate, and a small piece of sodium in 100 mL of n-heptane.

-

Reflux the mixture.

-

Monitor the reaction for the formation of the product.

-

Upon completion, the product can be isolated and purified using standard techniques.

Quantitative Data:

Table 3: Synthesis of 2-(1-Methylpyrrolidin-2-yl)ethyl benzilate

| Reactant 1 | Reactant 2 | Product | Yield |

| This compound (0.05 mol) | Methyl benzilate (0.05 mol) | 2-(1-Methylpyrrolidin-2-yl)ethyl benzilate | 72% (crude) |

Intermediate for Clemastine Synthesis

This compound is a precursor to the antihistamine clemastine. The synthesis involves the initial conversion of the alcohol to a chloride, followed by an etherification reaction.

Scheme 3: Synthesis of N-Methyl-2-(2-chloroethyl)pyrrolidine

Caption: Chlorination of this compound.

Experimental Protocol:

Materials:

-

This compound (1 mol)

-

Thionyl chloride (1.5 mol)

-

Pyridine (0.1 mol)

Procedure:

-

In a suitable reaction vessel, add 1 mole of this compound.

-

Slowly add 1.5 moles of thionyl chloride, followed by 0.1 moles of pyridine.

-

Slowly heat the mixture to 110 °C over 2 hours.

-

Maintain the reaction at 110 °C for 2 hours.

-

After completion, the product is isolated by vacuum distillation.

Quantitative Data:

Table 4: Synthesis of N-Methyl-2-(2-chloroethyl)pyrrolidine

| Reactant | Product | Yield |

| This compound (1 mol) | N-Methyl-2-(2-chloroethyl)pyrrolidine | 90% |

Scheme 4: Synthesis of Clemastine

Caption: Final step in the synthesis of Clemastine.

Experimental Protocol:

Materials:

-

N-Methyl-2-(2-chloroethyl)pyrrolidine

-

1-(4-chlorophenyl)-1-phenylethanol

-

Sodamide

Procedure:

-

N-Methyl-2-(2-chloroethyl)pyrrolidine is reacted with 1-(4-chlorophenyl)-1-phenylethanol in the presence of sodamide.[3]

-

The resulting racemic clemastine is then typically resolved using a chiral acid like L-(+)-tartaric acid to obtain the desired enantiomer.[3][4]

Synthesis of a Phenothiazine Derivative for Antihistaminic Testing

The chloro derivative of this compound can be used to alkylate phenothiazine, producing compounds with potential antihistaminic properties.

Experimental Protocol (Representative):

Scheme 5: Synthesis of 10-[2-(1-methyl-2-pyrrolidinyl)ethyl]phenothiazine

Caption: N-alkylation of phenothiazine.

Materials:

-

Phenothiazine

-

N-Methyl-2-(2-chloroethyl)pyrrolidine

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous solvent (e.g., DMF or THF)

Procedure:

-

To a solution of phenothiazine in an anhydrous solvent under an inert atmosphere, add a strong base such as sodium hydride to deprotonate the nitrogen.

-

Add N-Methyl-2-(2-chloroethyl)pyrrolidine to the resulting phenothiazine anion.

-

Heat the reaction mixture to ensure completion.

-

After the reaction is complete, quench with water and extract the product with an organic solvent.

-

Purify the product by chromatography or recrystallization.

Hypothetical Application in Chiral Ligand Synthesis

While direct examples of chiral ligands derived from this compound are not prevalent in the reviewed literature, its structure is analogous to other chiral amino alcohols successfully used in asymmetric catalysis. The following is a hypothetical protocol for the synthesis of a chiral phosphine ligand, based on established methods for similar molecules.[4]

Experimental Protocol (Hypothetical):

Scheme 6: Hypothetical Synthesis of a Chiral Phosphine Ligand

Caption: Hypothetical synthesis of a chiral phosphine ligand.

Materials:

-

(S)-1-Methyl-2-pyrrolidineethanol

-

Tosyl chloride (TsCl)

-

Pyridine

-

Lithium diphenylphosphide (LiPPh₂)

-

Anhydrous solvents (e.g., Dichloromethane, THF)

Procedure:

-

Tosylation: Dissolve (S)-1-Methyl-2-pyrrolidineethanol in anhydrous dichloromethane and cool to 0 °C. Add pyridine, followed by the slow addition of tosyl chloride. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Quench the reaction with water and extract the product.

-

Phosphination: In a separate flask under an inert atmosphere, add a solution of the tosylated intermediate in THF to a solution of lithium diphenylphosphide in THF at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction and purify the crude product by column chromatography.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the construction of pharmaceutically relevant molecules. Its utility is demonstrated in the synthesis of esters with potential biological activity and as a key precursor in the multi-step synthesis of the antihistamine clemastine. While its direct application in the synthesis of aripiprazole and chlorpheniramine is not supported by the current literature, its structural motifs suggest potential for the development of novel chiral ligands for asymmetric catalysis. The provided protocols offer a foundation for researchers to explore and expand the applications of this important chiral building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols: The Role of 1-Methyl-2-pyrrolidineethanol in the Synthesis of Clemastine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemastine is a first-generation antihistamine characterized by its efficacy in alleviating allergic symptoms. Its synthesis is a multi-step process wherein derivatives of 1-methyl-2-pyrrolidineethanol play a crucial role as key building blocks. This document provides detailed application notes and experimental protocols for the synthesis of clemastine, with a focus on the utilization of this compound derivatives. The synthesis involves the formation of a key intermediate, N-methyl-2-(2-chloroethyl)pyrrolidine, which is subsequently coupled with 1-(4-chlorophenyl)-1-phenylethanol to form the racemic clemastine backbone. Chiral resolution and final salt formation yield the active enantiomer, (R,R)-clemastine fumarate.

Synthesis Pathway Overview

The synthesis of clemastine fumarate from precursors related to this compound can be delineated into four primary stages:

-

Preparation of the Chiral Intermediate: Synthesis and resolution of (S)-N-methyl-2-(2-chloroethyl)pyrrolidine.

-

Formation of Racemic Clemastine: Reaction of the chiral intermediate with 1-(4-chlorophenyl)-1-phenylethanol to yield racemic clemastine.

-

Chiral Resolution: Separation of the desired (R,R)-enantiomer from the racemic mixture.

-

Salt Formation and Purification: Conversion of the resolved clemastine base to its fumarate salt and final purification.

Experimental Protocols

Step 1: Synthesis and Resolution of (S)-N-methyl-2-chloroethyl-pyrrolidine

This protocol details the resolution of racemic N-methyl-2-chloroethyl-pyrrolidine using L-(+)-tartaric acid to obtain the key (S)-enantiomer intermediate.

Materials:

-

N-methyl-2-aminoethyl tetramethyleneimine

-

L-(+)-tartaric acid

-

Methanol

-

30% Sodium hydroxide solution

-

Chloroform

-

Water

Procedure:

-

Salt Formation:

-

In a suitable reaction vessel, dissolve 48.75 g (0.325 mol) of L-(+)-tartaric acid in 160 g of methanol with stirring until a clear solution is obtained.

-

Cool the solution to 0-10 °C.

-

Slowly add 32 g (0.25 mol) of N-methyl-2-aminoethyl tetramethyleneimine to the cooled solution over 1 hour, maintaining the temperature between 0-10 °C.

-

Stir the reaction mixture at this temperature for 6 hours.

-

Collect the precipitated (S)-N-methyl-2-chloroethyl-pyrrolidine tartrate by centrifugation or filtration. This should yield approximately 34.1 g of the salt.

-

-

Isolation of the Free Base:

-

Suspend the obtained salt in 50 g of water.

-

Adjust the pH of the suspension to 10-11 by adding a 30% aqueous sodium hydroxide solution. Ensure the temperature is maintained below 30 °C during this process.

-

Extract the aqueous layer three times with 15 g portions of chloroform.

-

Combine the organic phases and recover the chloroform by distillation.

-

Purify the residue by vacuum distillation to obtain (S)-N-methyl-2-chloroethyl-pyrrolidine.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 75.1% | [1] |

| Purity (GC) | 99.12% | [1] |

| Optical Rotation | -94.7° (in chloroform) | [1] |

Step 2: Synthesis of Racemic Clemastine Succinate

This step involves the etherification of 1-(4-chlorophenyl)-1-phenylethanol with the previously synthesized (S)-N-methyl-2-chloroethyl-pyrrolidine.

Materials:

-

(S)-N-methyl-2-(2-chloroethyl)pyrrolidine

-

1-(4-chlorophenyl)-1-phenylethanol

-

Sodamide (NaNH₂)

-

Succinic acid

-

Appropriate solvent (e.g., Toluene)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 1-(4-chlorophenyl)-1-phenylethanol in a suitable anhydrous solvent such as toluene.

-

Add sodamide to the solution and stir to form the corresponding alkoxide.

-

Add (S)-N-methyl-2-(2-chloroethyl)pyrrolidine to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

After cooling, quench the reaction carefully with water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude racemic clemastine free base.

-

Dissolve the crude product in a suitable solvent and add succinic acid to precipitate the racemic clemastine succinate.[2][3]

-

Filter and dry the resulting solid.

(Note: Specific quantitative data for this step is not available in the cited literature.)

Step 3: Chiral Resolution of Racemic Clemastine Succinate

This protocol describes the separation of the desired (R,R)-enantiomer from the racemic mixture using L-(+)-tartaric acid.[2][3]

Materials:

-

Racemic clemastine succinate

-

L-(+)-tartaric acid

-

Acetone

-

Water

-

Sodium hydroxide solution

-

Petroleum ether

Procedure:

-

Liberation of the Free Base:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic free base in a mixture of acetone and water (the optimal ratio of acetone to water can be screened, with ratios from 15:1 to 25:1 being suggested).[2][3]

-

Add L-(+)-tartaric acid to the solution.

-

Allow the solution to cool, leading to the crystallization of the less soluble diastereomeric salt ((R,R)-clemastine-(+)-tartrate).

-

Filter the crystals and dry.

-

Quantitative Data for Resolution Solvent Screening:

| Acetone:Water Ratio | Yield | Optical Purity | Reference |

| 1:1 | 52% | 79% | [3] |

| 5:1 | 54% | Not Specified | [3] |

Step 4: Preparation and Recrystallization of Clemastine Fumarate

This final step involves the conversion of the resolved clemastine to its fumarate salt and its final purification.[2][3]

Materials:

-

Resolved (R,R)-clemastine tartrate salt

-

Fumaric acid

-

Acetone

-

Water

-

Activated carbon

Procedure:

-

Formation of Clemastine Fumarate Crude Product:

-

The resolved (R,R)-clemastine tartrate salt is converted back to the free base as described in Step 3.1.

-

The free base is then dissolved in an acetone/water mixture.

-

Fumaric acid is added to form the clemastine fumarate salt, which precipitates upon cooling.[2][3]

-

The crude product is collected by filtration.

-

-

Recrystallization of Clemastine Fumarate:

-

In a 10 L three-necked flask, add 900 g of crude clemastine fumarate to a mixture of 5 L of acetone and 0.25 L of purified water.[3]

-

Heat the mixture to 50-60 °C with stirring until the solid is completely dissolved.[3]

-

Add 27 g of activated carbon and continue stirring at 50-60 °C for 30 minutes.[3]

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool to room temperature with stirring to initiate crystallization (approximately 1 hour).

-

Further cool the mixture to -10 to 0 °C and continue stirring for 2 hours to maximize crystallization.[3]

-

Filter the purified crystals and wash the filter cake with a cold acetone solution.

-

Dry the solid under vacuum at 40-50 °C to obtain the final clemastine fumarate product.

-

Quantitative Data for Recrystallization:

| Parameter | Value | Reference |

| Yield | ~81% | [3] |

| Purity (HPLC) | 99.5% | [3] |

| Optical Purity | 99.9% | [3] |

Experimental Workflow Diagrams

References

- 1. CN102816101A - Synthesis method of (S)-N-methyl-2 chloro-ethyl-pyrrolidine - Google Patents [patents.google.com]

- 2. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]

- 3. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]

Application Notes and Protocols: 1-Methyl-2-pyrrolidineethanol as a Corrosion Inhibitor

To the attention of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific, quantitative data and established experimental protocols regarding the application of 1-Methyl-2-pyrrolidineethanol as a corrosion inhibitor. While the compound is mentioned in chemical databases as having this application, dedicated research articles detailing its performance, mechanism, and optimal usage conditions could not be located.

Therefore, the following application notes and protocols are presented as a generalized framework based on common methodologies for evaluating organic corrosion inhibitors. These are intended to serve as a starting point for researchers wishing to investigate the efficacy of this compound and should be adapted and optimized based on experimental findings.

Overview and Postulated Mechanism of Action

This compound (C₇H₁₅NO) is a heterocyclic organic compound containing both nitrogen and oxygen atoms, which are known to be active centers for the adsorption of organic molecules on metal surfaces. It is postulated that this compound functions as a corrosion inhibitor by adsorbing onto the metal surface, thereby creating a protective barrier that isolates the metal from the corrosive environment.

The lone pair of electrons on the nitrogen and oxygen atoms can be shared with the vacant d-orbitals of iron (in the case of steel), leading to the formation of a coordinate covalent bond. This adsorption can be classified as either physisorption (electrostatic interaction) or chemisorption (covalent bonding), or a combination of both. The formation of this protective film is expected to impede both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

A diagram illustrating the postulated general corrosion inhibition mechanism is provided below.

Caption: Postulated mechanism of corrosion inhibition by this compound.

Proposed Experimental Protocols for Evaluation

The following are detailed, generalized protocols for assessing the corrosion inhibition properties of this compound.

2.1. Materials and Reagents

-

Corrosion Inhibitor: this compound (purity ≥ 98%)

-

Metal Specimen: Mild steel (or other metal of interest) with a defined composition (e.g., C: 0.15-0.20%, Mn: 0.40-0.60%, P: ≤ 0.04%, S: ≤ 0.05%, Fe: balance). Specimens should be cut to a consistent size and prepared by grinding with successively finer grades of emery paper, followed by degreasing with acetone, rinsing with distilled water, and drying.

-

Corrosive Medium: e.g., 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄), prepared from analytical grade reagents and distilled water.

2.2. Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

Protocol:

-

Prepare metal specimens as described in section 2.1.

-

Accurately weigh each specimen to four decimal places (W_initial).

-

Prepare the corrosive solution with and without various concentrations of this compound (e.g., 100, 200, 500, 1000 ppm).

-

Immerse the weighed specimens in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature (e.g., 25 °C).

-

After the immersion period, remove the specimens, wash with a cleaning solution (e.g., Clarke's solution for steel in acid), rinse with distilled water and acetone, dry, and reweigh (W_final).

-

Calculate the weight loss (ΔW = W_initial - W_final).

-

Calculate the corrosion rate (CR) in mm/year using the formula: CR (mm/y) = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Caption: Workflow for Weight Loss Measurement.

2.3. Electrochemical Measurements

These techniques provide insights into the kinetics and mechanism of corrosion inhibition. A standard three-electrode cell is used, with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

2.3.1. Potentiodynamic Polarization

Protocol:

-

Prepare the electrochemical cell with the corrosive solution (with and without inhibitor).

-

Immerse the electrodes and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

-

Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).

-